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Compound Name: Tyk2-IN-11

Cat. No.: B12416376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical in vivo validation of a novel,

selective Tyrosine Kinase 2 (TYK2) inhibitor, designated Tyk2-IN-11. The data presented

herein compares the therapeutic efficacy, selectivity, and pharmacokinetic profile of Tyk2-IN-11
with other known TYK2 inhibitors. All experimental data is supported by detailed methodologies

to ensure reproducibility.

TYK2 is a member of the Janus kinase (JAK) family and is a key mediator of signaling for

crucial cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons

(IFNs).[1][2][3] Dysregulated TYK2 signaling is implicated in the pathogenesis of numerous

autoimmune and inflammatory diseases, making it a compelling therapeutic target.[2][4] This

guide will focus on the in vivo validation of Tyk2-IN-11 in a murine model of psoriasis, a

common autoimmune skin disorder.

Data Presentation
The following tables summarize the quantitative data for Tyk2-IN-11 in comparison to other

TYK2 inhibitors.

Table 1: Comparative In Vitro Kinase Selectivity Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12416376?utm_src=pdf-interest
https://www.benchchem.com/product/b12416376?utm_src=pdf-body
https://www.benchchem.com/product/b12416376?utm_src=pdf-body
https://imavita.com/applis/dermatology/psoriasis-mouse-models/imiquimod-induced-psoriasis-mouse-model/
https://pubmed.ncbi.nlm.nih.gov/35842205/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c00027
https://pubmed.ncbi.nlm.nih.gov/35842205/
https://www.researchgate.net/publication/368789303_Mendelian_randomization_and_clinical_trial_evidence_supports_TYK2_inhibition_as_a_therapeutic_target_for_autoimmune_diseases
https://www.benchchem.com/product/b12416376?utm_src=pdf-body
https://www.benchchem.com/product/b12416376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
TYK2 IC50
(nM)

JAK1 IC50
(nM)

JAK2 IC50
(nM)

JAK3 IC50
(nM)

Selectivity
(Fold vs.
JAK1/2/3)

Tyk2-IN-11

(Hypothetical

Data)

5 >5,000 >10,000 >10,000

>1000x,

>2000x,

>2000x

Deucravacitin

ib (BMS-

986165)

~1.0
>100x vs

JAK1/3

>2000x vs

JAK2

>100x vs

JAK1/3

High

selectivity for

TYK2 JH2

domain[5]

Brepocitinib

(PF-

06700841)

Dual

TYK2/JAK1

inhibitor

Potent JAK1

inhibition
- -

Dual inhibitor

profile[1][6]

TAK-279

(Zasocitinib)

Potent

allosteric

inhibitor

Selective for

TYK2
- -

High

selectivity for

TYK2[7]

ATMW-DC 0.012
>350x vs

JAK1/2/3

>350x vs

JAK1/2/3

>350x vs

JAK1/2/3

High

selectivity for

TYK2 JH2

domain[8]

Table 2: In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
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Treatment
Group

Dose (mg/kg,
p.o.)

Mean PASI
Score
Reduction (%)

Ear Thickness
Reduction (%)

Skin IL-17A
Levels (pg/mg)

Vehicle - 0 0 250 ± 30

Tyk2-IN-11

(Hypothetical

Data)

10 45 ± 5 50 ± 6 130 ± 15

Tyk2-IN-11

(Hypothetical

Data)

30 75 ± 8 80 ± 7 60 ± 10

Deucravacitinib 10

Significant PASI

score

improvement[8]

Significant

reduction[8]

Significant

reduction[8]

Table 3: Comparative Pharmacokinetic (PK) Profile in Rodents

Compound Tmax (h) T1/2 (h) Cmax (ng/mL)
Oral
Bioavailability
(%)

Tyk2-IN-11

(Hypothetical

Data)

2.0 12 850 45

Deucravacitinib 1.5 - 2.3 ~10 Dose-dependent
Rapidly

absorbed[9]

PF-06826647 4 - 6 16.5 - 30.7 Dose-dependent

Moderately-to-

well

absorbed[10]

ESK-001 2 - 4 - Dose-dependent -[11]

Experimental Protocols
1. In Vitro Kinase Assay
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To determine the inhibitory activity and selectivity of Tyk2-IN-11, enzymatic assays were

performed. Recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains were incubated

with the test compound at various concentrations in the presence of a specific substrate

peptide and ATP. The kinase activity was measured by quantifying the amount of

phosphorylated substrate, typically through a luminescence-based or fluorescence-based

detection method. The IC50 values were calculated by fitting the dose-response curves to a

four-parameter logistic equation.

2. Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used acute inflammatory model that recapitulates key features of human

psoriasis, driven by the IL-23/IL-17 axis.[1][5]

Animals: Female C57BL/6 mice, 8-10 weeks old, are typically used.[12]

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the

shaved back and right ear of each mouse for 5-6 consecutive days.[5][7]

Treatment: Tyk2-IN-11, vehicle control, or a positive control (e.g., deucravacitinib) is

administered orally (p.o.) once daily, starting from the first day of IMQ application

(prophylactic) or after 2-3 days of induction (therapeutic).[12]

Efficacy Assessment:

Clinical Scoring: The severity of skin inflammation is scored daily using a modified

Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin

thickness.[12] Ear thickness is measured daily with a caliper.[12]

Histology: At the end of the study, skin biopsies are collected, fixed in formalin, and stained

with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and

inflammatory cell infiltration.[1]

Cytokine Analysis: Skin tissue homogenates are analyzed using ELISA or multiplex

assays to quantify the levels of key inflammatory cytokines such as IL-17A, IL-23, and

TNF-α.[8]

3. Pharmacokinetic (PK) Study
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To evaluate the drug-like properties of Tyk2-IN-11, a PK study in rodents (e.g., rats or mice)

was conducted.

Administration: A single dose of Tyk2-IN-11 was administered orally and intravenously to

different groups of animals.

Sample Collection: Blood samples were collected at various time points post-dosing (e.g.,

0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

Analysis: Plasma concentrations of Tyk2-IN-11 were determined using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Parameter Calculation: Key PK parameters including maximum concentration (Cmax), time

to maximum concentration (Tmax), half-life (T1/2), and area under the curve (AUC) were

calculated using non-compartmental analysis. Oral bioavailability was determined by

comparing the AUC from oral administration to that from intravenous administration.

Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the validation of Tyk2-
IN-11.
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Ex Vivo Analysis

Acclimatize C57BL/6 Mice

Shave and Depilate Back Skin

Randomize into Treatment Groups
(Vehicle, Tyk2-IN-11, Positive Control)

Daily Topical Imiquimod Application
(Day 0 to Day 5)

Daily Oral Dosing
(p.o.)

Daily Monitoring:
- PASI Scoring
- Ear Thickness
- Body Weight

Euthanasia & Sample Collection
(Day 6)

Histology (H&E Staining) Cytokine Analysis (ELISA) PK Analysis (if applicable)

Data Analysis & Interpretation
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Goal:
Evaluate Therapeutic Potential of Tyk2-IN-11

In Vitro Characterization In Vivo Efficacy Pharmacokinetics / Pharmacodynamics Safety & Tolerability

Potency (IC50) Selectivity vs. JAKs Psoriasis Model Bioavailability, T1/2 Target Engagement Toxicity Assessment

Compare to
Deucravacitinib, etc. PASI, Ear Thickness, Cytokines

Compare to
Deucravacitinib, etc.
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Published Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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